2-(4-Iodo-2-methylphenoxy)-N,N-dimethylacetamide
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Overview
Description
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylacetamide is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
The synthesis of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylacetamide typically involves the iodination of 2-methylphenol to produce 4-iodo-2-methylphenol . This intermediate is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide .
Chemical Reactions Analysis
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: This compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological assays to study the interaction of iodine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the phenyl ring can form halogen bonds with amino acid residues in proteins, thereby modulating their activity . Additionally, the acetamide group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylacetamide can be compared with other similar compounds, such as:
4-Iodo-2-methylphenol: This compound lacks the acetamide group and is primarily used as an intermediate in organic synthesis.
2-(4-Iodo-2-methylphenoxy)ethanol: This compound has an ethanol group instead of an acetamide group, which affects its solubility and reactivity.
4-Iodo-o-cresol: Similar to 4-iodo-2-methylphenol, this compound is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of an iodine-substituted phenyl ring and an acetamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-iodo-2-methylphenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-8-6-9(12)4-5-10(8)15-7-11(14)13(2)3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVJQNQINLMVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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